![molecular formula C17H12BrN3OS2 B2842852 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865544-55-4](/img/structure/B2842852.png)
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H12BrN3OS2 and its molecular weight is 418.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, identified by CAS number 865544-38-3, is a compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, molecular characteristics, and biological activities of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials.
Molecular Characteristics
The molecular formula of the compound is C17H12BrN3OS2 with a molar mass of 418.33 g/mol. It has a predicted density of 1.67 g/cm³ and a boiling point of approximately 590.8 °C. The pKa value is estimated at -2.34, indicating its acidic nature .
Synthesis
The synthesis of this compound involves several steps, typically starting from benzothiazole derivatives and employing methods such as amide coupling. The synthesis pathway often includes the use of various reagents and conditions tailored to yield the desired product efficiently.
Antibacterial Activity
Recent studies have demonstrated that compounds related to benzothiazole derivatives exhibit significant antibacterial properties. For instance, various derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to higher values depending on the specific structure and substituents present in the compounds . The compound is hypothesized to possess similar antibacterial efficacy due to its structural similarities with other active benzothiazole derivatives.
Anticancer Activity
Benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. In particular, studies indicate that compounds with similar structures can induce apoptosis in tumorigenic cells while sparing normal cells. For example, certain derivatives showed selective cytotoxicity against WI-38 VA-13 subline 2RA cells with EC50 values ranging from 28 to 290 ng/mL . The anticancer mechanisms often involve the disruption of cell cycle progression and induction of apoptosis.
Antifungal and Antiprotozoal Activities
In vitro tests have shown that related benzothiazole compounds demonstrate antifungal and antiprotozoal activities as well. These compounds were effective against various pathogens, suggesting a broad-spectrum antimicrobial potential that may extend to this compound .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several benzothiazole derivatives, including those with bromine substitutions. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in treating bacterial infections .
- Cytotoxicity Assessment : In another investigation focusing on cytotoxicity, derivatives similar to our compound were tested against multiple cancer cell lines. The findings highlighted significant cytotoxic effects at low concentrations, reinforcing the potential for developing new anticancer therapies based on this chemical scaffold .
科学研究应用
The compound exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry:
- Anticancer Activity : Preliminary studies have demonstrated that derivatives of this compound show significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro assays indicate that these compounds outperform standard chemotherapeutic agents like Cisplatin in terms of efficacy .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against several bacterial strains. Studies indicate that it exhibits potent antibacterial effects, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study synthesized (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene) derivatives and assessed their cytotoxicity against MCF-7 and HeLa cells. Results showed IC50 values significantly lower than those of Cisplatin, indicating enhanced anticancer potential.
-
Antibacterial Evaluation :
- Another research effort focused on synthesizing triazole derivatives from this compound and testing their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess strong antibacterial properties, highlighting their potential as new antibiotics .
Potential Applications
Given its diverse biological activities, (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide holds promise in several applications:
- Pharmaceutical Development : Its anticancer and antibacterial properties make it a candidate for drug development aimed at treating resistant strains of bacteria or various cancers.
- Research Tool : The compound can serve as a valuable tool in biochemical assays to explore mechanisms of action related to thiazole derivatives.
属性
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3OS2/c1-2-21-13-6-4-11(18)8-15(13)24-17(21)20-16(22)10-3-5-12-14(7-10)23-9-19-12/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONTWJQLGYJVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。